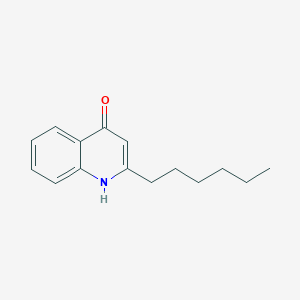

2-Hexylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFMEGDHHAYDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Hexylquinolin 4 1h One and Its Analogues

Classical and Contemporary Approaches to Quinolone Core Synthesis

The construction of the fundamental quinolone ring system can be broadly categorized into classical routes that rely on aniline (B41778) and its derivatives as key starting materials, and more contemporary methods that often employ catalytic systems to enhance efficiency and selectivity.

Aniline-Based Classical Routes

A variety of named reactions, many developed over a century ago, form the bedrock of quinolone synthesis. tandfonline.comheteroletters.org These methods typically involve the condensation of anilines with a three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) ring of the aniline.

Key classical routes include:

Skraup Reaction: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. tandfonline.comjptcp.comresearchgate.net The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to yield the quinoline (B57606) core. rsc.org

Combes Reaction: This method utilizes the condensation of anilines with β-diketones in the presence of an acid catalyst. jptcp.comresearchgate.netrsc.org

Conrad–Limpach Reaction: Anilines react with β-ketoesters in this synthesis. jptcp.comresearchgate.nettubitak.gov.tr Depending on the reaction conditions, either 4-quinolones or 2-quinolones can be obtained.

Povarov Reaction: This is a [4+2] cycloaddition reaction between an aniline, an aldehyde, and an activated alkene. tubitak.gov.tr

Doebner and Doebner–Miller Reactions: The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. jptcp.comresearchgate.nettubitak.gov.tr The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines. jptcp.comresearchgate.netrsc.org

Gould–Jacobs Reaction: This reaction starts with the condensation of an aniline with ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to give 4-hydroxyquinolines. researchgate.nettubitak.gov.tr

Riehm Reaction: This synthesis involves the reaction of anils with compounds containing a reactive methylene (B1212753) group. tubitak.gov.tr

These classical methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids, which can limit their applicability for the synthesis of complex or sensitive molecules. heteroletters.org

Modified Aniline-Based Protocols

To overcome the limitations of the classical routes, several modified protocols have been developed. These methods often start with substituted anilines or employ different cyclization strategies to achieve milder reaction conditions and greater control over the substitution pattern of the resulting quinolone. tubitak.gov.trresearchgate.net

Notable modified aniline-based reactions include:

Knorr Reaction: This synthesis leads to 2-hydroxyquinolines from the cyclization of β-ketoanilides. tubitak.gov.trresearchgate.net

Pfitzinger Reaction: Isatin is reacted with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. tandfonline.comtubitak.gov.trresearchgate.net

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst. jptcp.comtubitak.gov.trresearchgate.net Its simplicity and efficiency have made it a popular choice for quinoline synthesis. tubitak.gov.tr

Niementowski Reaction: This reaction produces 4-hydroxyquinolines from the condensation of anthranilic acid with a carbonyl compound. tandfonline.comtubitak.gov.trresearchgate.net

Meth–Cohn Reaction: This is a versatile method for the synthesis of quinolines from the reaction of N-aryl-α-amino phosphonates with aldehydes. tubitak.gov.trresearchgate.net

Camps Reaction: This reaction involves the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base to form 2,4-disubstituted quinolines. tubitak.gov.trresearchgate.net

Polymer-Supported and Heterogeneous Catalysis in Quinolone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. tandfonline.com Polymer-supported and heterogeneous catalysis have emerged as powerful tools in quinolone synthesis, offering advantages such as easier catalyst recovery and recycling, milder reaction conditions, and often improved yields and selectivity. researchgate.netconicet.gov.arnih.gov

The Friedländer synthesis has been a particular focus for the application of heterogeneous catalysts. researchgate.netconicet.gov.ar Various solid acid catalysts, including tungstophosphoric acid supported on a polyacrylamide matrix, have been successfully employed. conicet.gov.ar This approach allows for the efficient synthesis of polysubstituted quinolines with excellent yields and catalyst reusability. conicet.gov.ar Other examples include the use of silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) and Amberlyst-15 resin as recyclable catalysts for the Friedländer annulation. nih.gov

Polymer-supported rhodium complexes have also been utilized as heterogeneous catalysts for the hydrogenation of quinoline, demonstrating the versatility of these supported systems in quinoline chemistry. acs.org Furthermore, polyaniline-supported cobalt(II) complexes have been developed for oxidation reactions, highlighting the broad potential of polymer-supported catalysis. mdpi.com

Targeted Synthesis of 2-Hexylquinolin-4(1H)-one and its Congeners

While the general methods described above provide access to the quinolone core, more targeted strategies have been developed for the specific synthesis of 2-alkylquinolin-4(1H)-ones, including this compound, and their analogues.

Palladium-Catalyzed Carbonylative Cyclization Approaches

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application to quinolone synthesis has been particularly fruitful. mdpi.com Carbonylative cyclization reactions, where carbon monoxide is incorporated into the molecule, have proven to be a highly efficient method for constructing the 4-quinolone skeleton. mdpi.comnih.gov

A streamlined, non-gaseous method for the synthesis of 4-quinolones has been developed using a dual-base system of piperazine (B1678402) and triethylamine (B128534) to activate iron pentacarbonyl (Fe(CO)₅) as a liquid carbon monoxide source. mdpi.com This approach facilitates the palladium-catalyzed three-component condensation of 2-iodoaniline (B362364) and a terminal alkyne, such as 1-octyne, to produce this compound. mdpi.com This method offers excellent yields and avoids the safety and handling issues associated with gaseous carbon monoxide. mdpi.com

The reaction proceeds through a tandem sequence of carbonylation and cyclization. mdpi.com The use of a dual-base system is crucial for controlling the kinetics of CO release and the subsequent catalytic cycle. mdpi.com This method has been successfully applied to the synthesis of a variety of 2-substituted 4-quinolones. mdpi.com

| Reactants | Catalyst System | Product | Yield | Reference |

| 2-Iodoaniline, 1-Octyne | Pd catalyst, Fe(CO)₅, Piperazine, Triethylamine | This compound | 43% | mdpi.com |

Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangements for 4-Hydroxyquinolin-2(1H)-one Derivatives

An alternative and innovative approach to quinolone synthesis involves the use of silver catalysts to incorporate carbon dioxide. nih.govorganic-chemistry.orgacs.orgacs.org This method provides an efficient route to 4-hydroxyquinolin-2(1H)-one derivatives, which are tautomers of quinoline-2,4-diones.

In this reaction, various o-alkynylanilines are treated with carbon dioxide and a base in the presence of a catalytic amount of a silver salt, such as silver nitrate. nih.govorganic-chemistry.orgacs.orgacs.org The reaction proceeds under mild conditions to afford the corresponding 4-hydroxyquinolin-2(1H)-one derivatives in high yields. nih.govorganic-chemistry.orgacs.orgacs.org

The proposed mechanism involves the silver-catalyzed formation of a benzoxazin-2-one intermediate from the o-alkynylaniline and carbon dioxide. acs.orgacs.org Subsequent deprotonation by a base, such as DBU, leads to the generation of an isocyanate and an enolate, which then undergo an intramolecular C-C bond formation to yield the final quinolone product. acs.orgacs.org Isotopic labeling studies have confirmed the incorporation of carbon dioxide into the quinoline ring. organic-chemistry.org

This silver-catalyzed methodology represents a conceptually new and efficient pathway for the synthesis of these biologically relevant quinolone derivatives under mild conditions, offering a valuable alternative to traditional methods that often require harsh heating. nih.govorganic-chemistry.orgacs.orgacs.org

| Starting Material | Catalyst | Reagents | Product | Yield | Reference |

| o-Alkynylanilines | Silver Nitrate | Carbon Dioxide, DBU | 4-Hydroxyquinolin-2(1H)-one derivatives | High | nih.govorganic-chemistry.orgacs.orgacs.org |

Iron-Catalyzed Dehydrogenative Coupling Reactions

The synthesis of quinoline scaffolds via iron-catalyzed dehydrogenative coupling represents a highly efficient and atom-economical approach. This methodology leverages the low cost and low toxicity of iron catalysts to construct the quinoline core through the formation of C-N and C-C bonds, typically with the liberation of hydrogen gas as the only byproduct.

A notable strategy involves the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols. In a representative reaction, an iron-pincer complex, specifically a PNP-Iron catalyst, in the presence of a base such as potassium tert-butoxide (KOt-Bu), effectively catalyzes the cyclization to form quinolines. The reaction proceeds by heating the substrates in a solvent like 1,4-dioxane. This method avoids the need for pre-functionalized substrates or harsh oxidants, aligning with the principles of green chemistry.

The proposed mechanism for this transformation involves several key steps:

Oxidation of the secondary alcohol: The iron catalyst first facilitates the dehydrogenation of the secondary alcohol to the corresponding ketone.

Condensation: The newly formed ketone then undergoes condensation with the 2-aminobenzyl alcohol to form a Schiff base or enamine intermediate.

Intramolecular Cyclization and Dehydrogenation: Subsequent intramolecular cyclization and a final dehydrogenation step, again catalyzed by the iron complex, lead to the formation of the aromatic quinoline ring.

For the specific synthesis of this compound, this methodology could theoretically be adapted. However, the common iron-catalyzed ADC reactions typically yield quinolines rather than the quinolin-4(1H)-one tautomer directly. A potential pathway might involve the coupling of a 2-aminobenzoic acid derivative with a suitable C8 carbonyl precursor, followed by cyclization, though this specific iron-catalyzed route is less commonly documented than the synthesis of quinolines from 2-aminobenzyl alcohols.

Another relevant iron-catalyzed method is the cross-dehydrogenative coupling (CDC) for the arylation of quinones. While this does not build the quinolone ring itself, it demonstrates the utility of iron in forging C-C bonds on related structures. For instance, an iron-I₂-(NH₄)₂S₂O₈ system can catalyze the direct C-H arylation of quinones with electron-rich arenes, producing arylquinones in high yields. researchgate.net This highlights the versatility of iron catalysis in C-H functionalization reactions.

Table 1: Key Features of Iron-Catalyzed Quinoline Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | PNP-Iron pincer complex | acs.org |

| Base | Potassium tert-butoxide (KOt-Bu) | acs.org |

| Reactants | 2-Aminobenzyl alcohol and a secondary alcohol | acs.org |

| Solvent | 1,4-dioxane | acs.org |

| Byproduct | Hydrogen gas (H₂) |

| Advantages | Atom-economical, avoids pre-functionalization, uses an inexpensive and non-toxic metal catalyst. | researchgate.netmdpi.com |

Synthetic Routes to Unsymmetrical Squaraine Cyanine (B1664457) Dyes Incorporating Quinolone Moieties

Unsymmetrical squaraine cyanine dyes are a class of functional dyes characterized by an electron-deficient central squaric acid core linked to two different electron-rich aromatic or heterocyclic moieties. Incorporating a quinolone unit into these dyes can modulate their photophysical properties for various applications. The synthesis of these unsymmetrical structures requires a stepwise approach to ensure the differential substitution on the squaric acid core. nih.gov

There are two primary synthetic strategies for preparing unsymmetrical squaraine dyes, both commencing with a derivative of squaric acid. nih.govsioc-journal.cn

Strategy 1: Using 3,4-Dichlorocyclobut-3-ene-1,2-dione

This method involves the initial conversion of squaric acid to its more reactive acid chloride derivative, 3,4-dichlorocyclobut-3-ene-1,2-dione, typically using thionyl chloride or oxalyl chloride. nih.govsioc-journal.cn The synthesis proceeds as follows:

Monosubstitution: One equivalent of an activated heterocyclic compound, such as a 2-methylquinolinium salt, reacts with the dichloro derivative. This reaction is carefully controlled to allow for the substitution of only one chlorine atom.

Hydrolysis: The resulting monosubstituted intermediate is hydrolyzed to form a key precursor known as a semisquaraine.

Second Condensation: The semisquaraine is then reacted with a second, different nucleophilic compound (e.g., an N-alkylated indole (B1671886) or benzothiazole) to yield the final unsymmetrical squaraine dye. nih.gov

Strategy 2: Using 3,4-Dialkoxy-3-cyclobutene-1,2-dione

This route is particularly useful for incorporating more reactive N-alkylated heterocyclic structures like quinolinium salts. nih.govbeilstein-journals.org

Semisquaraine Formation: A 3,4-dialkoxy-3-cyclobutene-1,2-dione (e.g., dibutyl squarate) is reacted with one equivalent of a quinolinium salt in a suitable solvent mixture, often n-butanol and pyridine or ethanol (B145695) with triethylamine, under reflux. nih.govbeilstein-journals.org This condensation reaction forms a semisquaraine intermediate.

Second Condensation: The isolated semisquaraine intermediate is subsequently reacted with a different heterocyclic quaternary salt under basic conditions to afford the target unsymmetrical squaraine cyanine dye. beilstein-journals.orgCurrent time information in Bangalore, IN.

The quinolone moiety acts as a potent electron-donating group, and its incorporation allows for the fine-tuning of the dye's absorption and emission spectra, often pushing them into the near-infrared (NIR) region. beilstein-journals.orgCurrent time information in Bangalore, IN.

Table 2: General Comparison of Synthetic Routes to Unsymmetrical Squaraine Dyes

| Feature | Strategy 1 | Strategy 2 | Reference |

|---|---|---|---|

| Starting Material | 3,4-Dichlorocyclobut-3-ene-1,2-dione | 3,4-Dialkoxy-3-cyclobutene-1,2-dione | nih.govsioc-journal.cn |

| Key Intermediate | Semisquaraine (formed via hydrolysis) | Semisquaraine (formed via condensation) | nih.govbeilstein-journals.org |

| Applicability | General route for various aromatic compounds | Particularly effective for reactive N-alkylated heterocycles (e.g., quinolinium salts) | nih.gov |

| Reaction Steps | Activation of squaric acid, monosubstitution, hydrolysis, second condensation | Esterification of squaric acid, first condensation, second condensation | nih.govbeilstein-journals.org |

Derivatization Strategies for Enhancing Structural Diversity around the this compound Core

The this compound scaffold possesses multiple sites amenable to chemical modification, allowing for the generation of a diverse library of analogues. These derivatization strategies are crucial for structure-activity relationship (SAR) studies and for optimizing the compound's properties for specific applications. The primary sites for functionalization include the N1-position, the C3-position, the C2-alkyl chain, and the carbocyclic ring.

N1-Position Derivatization: The nitrogen atom of the quinolone ring is a common site for modification. The presence of the N-H group allows for straightforward alkylation or acylation reactions. N-alkylation can be achieved using various alkyl halides in the presence of a base, leading to N-alkyl-4-quinolones. This substitution can significantly impact the compound's solubility and biological interactions.

C3-Position Functionalization: The C3 position is activated for electrophilic substitution.

Halogenation: Regioselective halogenation (chlorination, bromination, iodination) at the C3 position can be achieved under mild conditions using a potassium halide (KX) in the presence of a hypervalent iodine(III) reagent such as Phenyliodine(III) diacetate (PIDA) or Phenyliodine(III) bis(trifluoroacetate) (PIFA). This provides valuable intermediates for further cross-coupling reactions.

Other Substitutions: Direct C-H functionalization techniques have been developed to introduce aryl thioether, selenide, and thiocyanate (B1210189) groups at the C3 position.

C2-Position Modification: While the 2-hexyl group is already present, strategies exist for modifying this position in related quinolones.

Grignard Addition: A regioselective addition of alkyl-Grignard reagents to the 2-position can be achieved by first protecting the quinolone as a 4-silyloxyquinolinium triflate. This allows for the introduction of different or more complex alkyl or aryl groups at the C2-position.

Electroreductive Coupling: Electroreductive cross-coupling of 1-alkoxycarbonyl-4-quinolones with compounds like benzophenones can introduce bulky diarylhydroxymethyl groups at the C2-position.

Carbocyclic Ring Substitution (C5-C8): Functionalization of the benzo-fused ring typically requires harsher conditions or directing group strategies.

Directed C-H Functionalization: By first converting the quinolone to its N-oxide, it is possible to direct metallation and subsequent functionalization to the C2 and C8 positions. After these modifications, removal of the N-oxide and further synthetic manipulations can allow for substitution at other positions like C3 and C5.

Substitution on Precursors: Alternatively, substitutions such as halogen, nitro, or methoxy (B1213986) groups can be introduced on the aniline precursor prior to the cyclization reaction that forms the quinolone core. For existing bromo-substituted quinolones (e.g., at C6), palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be used to introduce new C-N bonds.

These varied strategies provide a robust toolbox for systematically modifying the this compound core, enabling the exploration of its chemical space and the development of new derivatives with tailored properties.

Analytical and Spectroscopic Methodologies in 2 Hexylquinolin 4 1h One Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary means by which the molecular structure of 2-Hexylquinolin-4(1H)-one is elucidated. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the number, connectivity, and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy provides information on the number and types of protons (hydrogen atoms) in the molecule. For this compound, the spectrum would show distinct signals for the protons on the aromatic quinolinone core and the aliphatic hexyl chain. The aromatic region (typically δ 7.0-8.5 ppm) would display a set of multiplets corresponding to the four protons on the benzene (B151609) ring portion of the quinolinone system. A characteristic singlet for the proton at the C3 position would appear further upfield (around δ 6.3 ppm) rsc.org. The protons of the hexyl chain would appear in the aliphatic region (δ 0.8-3.0 ppm) libretexts.org. The terminal methyl group (CH₃) would be an upfield triplet, while the other methylene (B1212753) groups (CH₂) would appear as overlapping multiplets. A broad singlet corresponding to the N-H proton is also expected, with a chemical shift that can vary depending on solvent and concentration (typically δ 11-12 ppm in DMSO) rsc.orgrsc.org.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum for this compound would show 15 distinct carbon signals. A key signal in the downfield region (around δ 177 ppm) corresponds to the carbonyl (C=O) carbon at the C4 position rsc.org. The aromatic and vinyl carbons of the quinolinone core would resonate in the δ 105-150 ppm range rsc.orgrsc.org. The six carbons of the hexyl chain would appear in the upfield aliphatic region (typically δ 14-40 ppm) oregonstate.edulibretexts.org.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| N-H | 11.5 - 12.0 | broad singlet |

| Aromatic-H (C5-C8) | 7.1 - 8.2 | multiplets |

| Vinyl-H (C3) | ~6.3 | singlet |

| -CH₂- (alpha to C2) | 2.5 - 2.8 | triplet |

| -CH₂- (hexyl chain) | 1.2 - 1.7 | multiplets |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O (C4) | ~177 |

| Aromatic/Vinyl (C2, C3, C4a, C5, C6, C7, C8, C8a) | 105 - 150 |

| Aliphatic (-CH₂-) | 22 - 35 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS), often utilizing soft ionization techniques like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) analyzer, is crucial for determining the precise molecular formula of a compound.

For this compound (C₁₅H₁₉NO), HRMS would be used to accurately measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other formulas with the same nominal mass. This method is standard in the characterization of newly synthesized quinolinone derivatives rsc.orgrsc.org.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₉NO |

| Calculated Exact Mass [M+H]⁺ | 230.1545 |

| Expected Found Mass | 230.1545 ± 0.0011 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent peaks would include a strong, sharp absorption for the carbonyl (C=O) group of the amide function, typically found around 1650-1690 cm⁻¹ masterorganicchemistry.comopenstax.org. A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration, with the broadening resulting from hydrogen bonding specac.com. The spectrum would also feature absorptions corresponding to aromatic C-H stretching (just above 3000 cm⁻¹) and C=C stretching (around 1550-1600 cm⁻¹) vscht.cz. Aliphatic C-H stretching from the hexyl group would be observed as strong, sharp peaks just below 3000 cm⁻¹ openstax.org. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule as a whole specac.com.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3200 - 3400 | Medium, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Hexyl) | 2850 - 2960 | Strong |

| C=O Stretch | Amide | 1650 - 1690 | Strong |

| C=C Stretch | Aromatic | 1550 - 1600 | Medium |

Chromatographic Separation and Purification Methods (e.g., Flash Chromatography, Thin Layer Chromatography)

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity. nih.gov

Flash Chromatography is the standard method for purifying organic compounds on a preparative scale. Based on the solvent system optimized by TLC, the crude product containing this compound is loaded onto a column packed with silica (B1680970) gel. The chosen solvent mixture is then passed through the column under moderate pressure orgsyn.org. Compounds separate based on their differential adsorption to the silica gel, allowing for the collection of pure this compound in fractions rochester.edu. This method is routinely used for the purification of quinolinone derivatives rsc.org.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of this compound must be grown. While a specific crystal structure for the 2-hexyl derivative has not been detailed in the surveyed literature, X-ray diffraction studies on numerous other quinolinone compounds have been successfully conducted helsinki.fiscielo.br. These studies are vital for confirming the tautomeric form of the molecule and for understanding the non-covalent interactions that govern its crystal packing bohrium.com. Such analyses would be invaluable for a complete structural characterization of this compound.

Computational Approaches and in Silico Modeling in 2 Hexylquinolin 4 1h One Research

Principles and Applications of Computational Chemistry in Chemical Biology

Computational chemistry leverages theoretical principles and computer simulations to model chemical systems. amacad.org In the realm of chemical biology, it serves as a powerful tool to investigate and predict the behavior of molecules, from simple ligands to complex biological macromolecules like proteins and nucleic acids. amacad.orgwiley.com The primary goal is to understand biological processes at a molecular level using chemical methods and probes. wiley.com

The applications of computational chemistry in this field are diverse and impactful. They enable researchers to:

Identify Biological Targets: Computational methods can help identify the protein targets of small molecules that exhibit interesting biological effects in phenotypic screens. wiley.com

Understand Molecular Recognition: By modeling the interactions between a ligand, such as 2-Hexylquinolin-4(1H)-one, and its receptor, researchers can elucidate the key factors driving binding and selectivity.

Predict Activity and Properties: Quantitative Structure-Activity Relationship (QSAR) models and other algorithms can forecast the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of novel compounds before they are synthesized. ekb.eg

Guide Drug Design: In silico tools are instrumental in lead discovery and optimization, facilitating the design of new molecules with enhanced potency and specificity. mdpi.com

For the quinolone class of compounds, to which this compound belongs, computational chemistry has been pivotal in understanding their mechanisms of action, such as the inhibition of bacterial DNA gyrase, and in developing new derivatives to overcome challenges like antibiotic resistance. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for understanding the binding mode of this compound within the active site of a target protein and for predicting the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.com

The process involves sampling a vast number of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding energy. nih.gov The results provide a detailed 3D model of the ligand-protein complex, highlighting key intermolecular interactions such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

π-π stacking researchgate.net

These interaction studies are fundamental for structure-based drug design. For instance, by analyzing the docked pose of this compound, researchers can identify opportunities to modify its structure to form additional favorable interactions, thereby improving its binding affinity and biological activity. Docking studies on quinolone and quinazolinone derivatives have successfully elucidated their binding modes with various targets, including bacterial topoisomerases, protein kinases, and other enzymes implicated in disease. nih.govmdpi.comnih.gov

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val57, Ala70, Leu173 | Hydrophobic |

| Protein Kinase A | -8.5 | Lys72, Glu170 | Hydrogen Bond |

| DNA Gyrase Subunit A | -7.9 | Ser83, Asp87 | Hydrogen Bond, Metal Coordination (Mg2+) |

| DNA Gyrase Subunit A | -7.9 | Ile78, Gly77 | Hydrophobic |

| Anaplastic Lymphoma Kinase (ALK) | -9.1 | Leu1122, Val1130, Ala1148 | Hydrophobic |

| Anaplastic Lymphoma Kinase (ALK) | -9.1 | Met1199, Glu1197 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rasayanjournal.co.in The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. rjpbcs.com

To build a QSAR model, a dataset of molecules with known activities is required. For each molecule, a set of numerical values known as molecular descriptors is calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing charge distribution, dipole moment, etc. nih.gov

Hydrophobic descriptors: Such as the partition coefficient (logP). tandfonline.com

Statistical methods, like multilinear regression (MLR) or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity. nih.govaip.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), extend this concept into three-dimensional space. mdpi.combiointerfaceresearch.com These models analyze the steric and electrostatic fields surrounding a set of aligned molecules to generate contour maps. mdpi.com These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a visual guide for designing more potent compounds. mdpi.comsemanticscholar.org QSAR and 3D-QSAR studies on various quinolone derivatives have been instrumental in identifying the key structural features required for their antibacterial, anticancer, and anti-inflammatory activities. nih.govbiointerfaceresearch.comtandfonline.com

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity and stability. tandfonline.com |

| Hydrophobic | LogP | Octanol-water partition coefficient. | Affects membrane permeability and binding to hydrophobic pockets. tandfonline.com |

| Steric | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences size and fit within a binding site. |

| Topological | Wiener Index | A measure of molecular branching. | Can correlate with the overall shape and compactness of the molecule. |

| Electronic | Dipole Moment | A measure of the polarity of the molecule. | Important for electrostatic interactions with the target protein. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. rug.nl By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex, offering insights that are not available from static models like molecular docking. chemrxiv.orgresearchgate.net

In the context of this compound research, MD simulations can be used to:

Assess Complex Stability: Verify whether the binding pose predicted by docking is stable over a period of nanoseconds to microseconds. nih.govresearchgate.net

Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding, a phenomenon known as "induced fit". nih.gov

Study the Role of Water: Explicitly model the role of water molecules in mediating ligand-protein interactions. tandfonline.com

Calculate Binding Free Energy: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) to provide a more accurate estimation of the binding affinity than docking scores. nih.govnih.gov

These simulations can reveal subtle but critical dynamic interactions and conformational states that govern the binding process, providing a more complete understanding of the molecular recognition mechanism. nih.gov

| Compound | Target Protein | ΔG_bind (kcal/mol) | Major Energy Contribution |

|---|---|---|---|

| This compound | Protein Kinase A | -45.6 ± 3.2 | Van der Waals |

| Analogue 1 (shorter alkyl chain) | Protein Kinase A | -38.1 ± 2.8 | Van der Waals |

| Analogue 2 (polar substituent) | Protein Kinase A | -52.3 ± 4.1 | Electrostatic |

| This compound | DNA Gyrase A | -41.2 ± 3.5 | Van der Waals & Electrostatic |

| Analogue 3 (fluoro substitution) | DNA Gyrase A | -44.8 ± 3.9 | Electrostatic |

Virtual Screening and Library Design for Quinolone Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach allows researchers to evaluate thousands or even millions of compounds in silico, prioritizing a smaller, more manageable number for experimental testing. researchgate.net

There are two main categories of virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active compounds. A model, such as a pharmacophore or a QSAR equation, is built based on the active ligands and then used to screen a database for new molecules with similar properties. pusan.ac.kr

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS uses molecular docking to "fit" each molecule from a library into the binding site of the target. rsc.org The molecules are then ranked based on their docking scores or predicted binding energies.

Beyond screening existing libraries, computational tools are also used for de novo design and library design. This involves creating novel molecular structures or designing focused libraries of compounds around a specific scaffold, such as that of this compound. rsc.org By systematically modifying the core structure with different functional groups, researchers can generate a virtual library of analogues with diverse properties, which can then be evaluated using QSAR, docking, and other in silico methods to identify the most promising candidates for synthesis and biological evaluation. ku.eduamanote.com

Advanced Research Directions and Future Perspectives for 2 Hexylquinolin 4 1h One

Development of Novel Synthetic Strategies for Structural Diversification

The therapeutic potential of 2-Hexylquinolin-4(1H)-one and its analogues is intrinsically linked to their chemical structure. Consequently, a major research thrust is the development of innovative and efficient synthetic strategies to create a wide array of derivatives. The goal is to modify the quinolinone core, particularly at the 2-position alkyl chain and other positions on the heterocyclic ring, to modulate biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).

Classical synthetic routes for 2-alkyl-4(1H)-quinolones, such as the Conrad-Limpach cyclization of β-keto esters with aniline (B41778), provide a foundational approach. However, modern synthetic chemistry is focused on developing more versatile and efficient methods. One promising strategy involves the use of β-keto amides as versatile precursors, which allows for the straightforward synthesis of various 2-alkyl-4-quinolones under mild conditions. This method is particularly attractive for creating analogues with different alkyl chain lengths at the C-2 position, which is crucial for tuning biological activity.

Another advanced approach employs a regioselective Grignard addition to modify the quinolone scaffold. This method involves locking the quinolone as a 4-silyloxyquinolinium triflate to direct the addition of alkyl-Grignard reagents specifically to the 2-position, followed by a deprotection and oxidation step to yield the desired 2-alkyl-4(1H)-quinolones. Such strategies offer precise control over the final structure, enabling the synthesis of previously inaccessible derivatives for biological screening. The development of these novel synthetic protocols is essential for building diverse chemical libraries based on the this compound scaffold.

Table 1: Comparison of Synthetic Strategies for 2-Alkyl-4(1H)-quinolone Diversification

| Strategy | Precursors | Key Features | Potential for Diversification |

|---|---|---|---|

| Conrad-Limpach Cyclization | Aniline, β-keto esters | Acid-catalyzed condensation and thermal cyclization. | Good for basic scaffold; diversification depends on β-keto ester availability. |

| β-Keto Amide Method | β-Keto amides, 2-nitrobenzoyl chloride | Mild reaction conditions; allows easy installation of long-chain substituents at C-2. | High potential for varying the C-2 alkyl chain and modifying the C-3 position. |

Exploration of Untapped Biological Activities and Therapeutic Applications

While the role of this compound in bacterial quorum sensing is well-established, its structural similarity to other biologically active quinolones suggests a broader pharmacological potential. Researchers are actively investigating novel therapeutic applications beyond its antimicrobial and anti-virulence properties. nih.govrsc.org

Antiviral and Antiparasitic Activity: Emerging evidence indicates that 2-alkyl-quinolones possess a range of underexplored biological activities. For instance, 2-undecyl-4-quinolone has shown antiviral activity against HIV, and 2-nonyl-4-quinolone has demonstrated moderate activity against the parasite Trypanosoma cruzi. nih.gov Furthermore, synthetic quinolone analogues have been evaluated for activity against the Herpes Simplex Virus type 1 (HSV-1), with some derivatives showing promising efficacy and low toxicity. nih.gov These findings suggest that the this compound scaffold could be a starting point for developing new antiviral and antiparasitic agents.

Anti-inflammatory and Immunomodulatory Effects: The quinolone core is present in molecules known to have immunomodulatory effects. nih.gov Research on 2-heptyl-4-quinolone has revealed its potential as a promising candidate for neuro-inflammatory disorders due to its ability to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS). nih.gov Recently discovered hydroxylated 2-alkylquinolones from P. aeruginosa have been identified as potent inducers of the pro-inflammatory cytokine IL-8, suggesting a role in modulating host immune responses. nature.com This opens up avenues for developing this compound derivatives as novel anti-inflammatory or immunomodulatory drugs.

Anticancer Potential: The quinolinone and quinazolinone scaffolds are found in numerous compounds with potent anticancer activity. nih.govnih.govmdpi.comrsc.org These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division. nih.govnih.gov The structural features of this compound make it a candidate for exploration as a cytotoxic agent. By modifying its structure, it may be possible to design derivatives that selectively target cancer cells, providing a new chemical scaffold for oncology drug discovery.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and optimization of this compound derivatives, modern drug discovery increasingly relies on the synergy between computational and experimental techniques. These integrated approaches allow for more rational drug design and efficient screening processes.

High-Throughput Screening (HTS): Experimental methodologies like high-throughput screening (HTS) are crucial for rapidly evaluating large libraries of quinolone analogues. acs.org HTS assays have been developed to identify inhibitors of quorum sensing by targeting key enzymes like acyl-homoserine lactone synthases. pnas.orgnih.govmdpi.comnih.gov These platforms enable the screening of thousands of compounds to identify hits with desired biological activity, which can then be further optimized.

Computational Modeling and Simulation: Computational methods are invaluable for predicting the biological activity and understanding the mechanism of action of novel compounds.

Molecular Docking: This technique is used to predict the binding orientation of this compound and its analogues to their biological targets, such as quorum sensing receptors or enzymes like DNA gyrase. nih.govnih.gov By understanding these interactions at the molecular level, researchers can design modifications to the scaffold that enhance binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinolone derivatives, QSAR models have been developed to predict their affinity for various receptors. nih.gov These models can guide the synthesis of new analogues by predicting which structural modifications are most likely to improve potency.

The integration of these computational and experimental methods creates a powerful feedback loop. HTS identifies initial hits, computational studies provide insights into their mechanism and guide the design of improved analogues, and subsequent synthesis and testing validate the computational predictions, leading to a more efficient drug discovery pipeline.

Role of this compound in the Discovery of New Bioactive Molecules

The quinolin-4(1H)-one core is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgmdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for drug discovery. The versatility of the this compound structure allows it to serve as a template for the development of new therapeutic agents targeting a wide range of diseases. rsc.org

The process of lead optimization is central to this effort, where an initial active compound (a "lead") like this compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). danaher.comcreative-biolabs.combiobide.com Structure-activity relationship (SAR) studies are conducted to understand how changes to the molecule, such as altering the length or branching of the hexyl chain or adding substituents to the aromatic ring, affect its biological activity. researchgate.netmdpi.com

By employing strategies like scaffold hopping , medicinal chemists can replace parts of the quinolone structure with other functional groups while retaining the key interactions with the biological target. nih.gov This can lead to the discovery of novel chemical classes with improved drug-like properties. The inherent biological activity and synthetic tractability of this compound make it an important building block in the ongoing search for new and more effective medicines.

Q & A

Q. What are the optimized synthetic routes for 2-hexylquinolin-4(1H)-one, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via palladium-catalyzed carbonylative cyclization using Fe(CO)₅ as a CO source. A dual-base system (NaOAc and K₃PO₄) enhances selectivity, yielding 43% under mild conditions (80°C, 24 hours). Key parameters include the stoichiometry of aryl iodide and alkyne precursors, as well as solvent choice (DMSO-d₆ for NMR characterization) . For related quinolinone derivatives, Mannich reactions with paraformaldehyde and secondary amines (e.g., piperidine, morpholine) have been employed, yielding 61–70% for analogous compounds .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy. For this compound, key NMR signals include δ 11.68 (s, 1H, NH), 2.60 (t, J = 7.7 Hz, hexyl chain), and 0.90–0.79 (m, terminal CH₃). ¹³C NMR data (e.g., δ 176.47 for the carbonyl group) and HRMS are essential for verifying molecular weight and purity . X-ray crystallography or computational studies (e.g., DFT) may further resolve stereoelectronic properties .

Q. What are the common impurities or byproducts in quinolinone synthesis, and how are they mitigated?

Retro-Mannich reactions can generate dimeric byproducts (e.g., 3,3’-methylenebis(2-aminoquinolin-4(1H)-one), 93% yield), particularly under acidic conditions . Impurities from incomplete alkylation (e.g., residual hexyl chains) are minimized via column chromatography or recrystallization. LC-MS or TLC monitoring is recommended for real-time reaction tracking .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 4-quinolone formation in palladium-catalyzed systems?

The Pd-catalyzed cyclization involves oxidative addition of aryl iodides, CO insertion, and alkyne coordination. The dual-base system (NaOAc/K₃PO₄) stabilizes intermediates and suppresses competing pathways (e.g., homocoupling). Computational studies suggest that electron-donating substituents on the aryl iodide enhance nucleophilic attack at the carbonyl carbon . Comparative studies with Fe(CO)₅ vs. gaseous CO show improved safety and controllability .

Q. How do structural modifications (e.g., alkyl chain length) affect the biological activity of this compound?

Analogues like 2-heptyl-3-hydroxy-4(1H)-quinolone exhibit bioactivity as quorum-sensing molecules in Pseudomonas aeruginosa. The alkyl chain length modulates membrane permeability and binding affinity to transcriptional regulators (e.g., PqsR). For 2-hexyl derivatives, lipophilicity (logP) and hydrogen-bonding capacity (e.g., NH group) are critical for antimicrobial or enzyme-inhibitory effects . SAR studies recommend varying the hexyl chain to a cyclopropyl or branched alkyl group to enhance metabolic stability .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for CO insertion and cyclization steps. Solvent effects (e.g., DMSO polarity) are modeled using the Polarizable Continuum Model (PCM). Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in predicting regioselectivity .

Data Analysis and Reproducibility

Q. How should researchers address contradictions in spectral data for quinolinone derivatives?

Discrepancies in NMR shifts (e.g., NH proton resonance) may arise from tautomerism or solvent effects. For this compound, DMSO-d₆ stabilizes the enol form, while CDCl₃ favors the keto tautomer . Cross-validation with IR (C=O stretch ~1670 cm⁻¹) and HRMS ensures data consistency . Open-access spectral databases (e.g., PubChem, ChemSpider) provide reference benchmarks .

Q. What strategies ensure reproducibility in palladium-catalyzed syntheses of 4-quinolones?

Strict control of CO source (Fe(CO)₅ vs. gas), base stoichiometry, and degassing protocols is critical. Catalyst pre-activation (e.g., Pd(OAc)₂ with PPh₃) improves turnover. Reporting detailed reaction parameters (e.g., temperature ramps, stirring rates) in supplementary materials enhances reproducibility .

Ethical and Data Management

Q. How can researchers reconcile open-data mandates with proprietary constraints in quinolinone studies?

De-identified datasets (e.g., NMR spectra, crystallographic coordinates) should be archived in repositories like Zenodo or Figshare. Ethical guidelines from the BIH QUEST Center recommend "de facto anonymization" by removing synthetic routes to prevent reverse engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.